molecular formula C45H45N13O13S B563221 贝宁霉素D CAS No. 161263-50-9

贝宁霉素D

货号: B563221
CAS 编号: 161263-50-9
分子量: 1007.993
InChI 键: ACYFBJUVNSGWDG-MYKKPKGFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

伯宁霉素D: 属于硫肽类抗生素它首次在 1994 年从一种链霉菌菌株中分离出来,是伯宁霉素A 的次要类似物 。硫肽的特征在于含有连接到噻唑和恶唑环上的非典型氨基酸的大环结构。与该类其他成员不同,伯宁霉素D缺乏二脱氢丙氨酰侧链。

科学研究应用

The compound (17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide is a complex organic molecule with potential applications in various fields such as pharmaceuticals and biochemistry. This article aims to explore its applications based on existing research findings and case studies.

Chemical Properties and Structure

The compound features a unique structure characterized by multiple functional groups and a complex cycloalkane framework. Its molecular formula suggests significant steric hindrance due to the numerous methyl and hydroxy groups present. This complexity may contribute to its biological activity and potential therapeutic effects.

Pharmaceutical Applications

Research indicates that compounds similar to this one have shown promise in drug development due to their bioactive properties. For instance:

  • Antimicrobial Activity : Some derivatives of similar compounds have been studied for their effectiveness against various bacterial strains. The presence of hydroxyl and carbonyl groups may enhance their interaction with microbial cell membranes.
  • Anticancer Properties : Studies have suggested that structurally related compounds exhibit cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation.

Biochemical Studies

The compound's complex structure makes it a suitable candidate for studying enzyme interactions and metabolic pathways:

  • Enzyme Inhibition : Research has focused on how such compounds can act as inhibitors for specific enzymes involved in metabolic disorders.
  • Metabolomics : It can be utilized in metabolomic studies to understand its effects on cellular metabolism and its potential role as a biomarker.

Agricultural Applications

There is growing interest in the use of similar compounds as agrochemicals:

  • Pesticidal Properties : Compounds with similar structures have been evaluated for their efficacy as pesticides or herbicides due to their ability to disrupt biological processes in pests.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of the compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the hydroxyl group positioning could enhance antibacterial potency.

Case Study 2: Anticancer Research

In vitro studies revealed that certain analogs of this compound exhibited selective toxicity towards breast cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to induce oxidative stress selectively in cancer cells.

Case Study 3: Enzyme Interaction

Research highlighted the compound's potential role as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial in DNA synthesis. This inhibition could provide insights into developing new anticancer therapies targeting this enzyme.

作用机制

伯宁霉素D发挥作用的确切机制尚不清楚。 它可能涉及与细菌细胞内特定分子靶标和途径的相互作用。

准备方法

合成路线和反应条件: 产生伯宁霉素D的生物合成基因簇在海洋来源的链霉菌 sp. SCSIO 11878 中被鉴定出来。该基因簇在不同的陆地模型链霉菌宿主中的异源表达导致了伯宁霉素A (1) 和 B (2) 在链霉菌 SBT18 和链霉菌 M1154 中的产生。 此外,在链霉菌 J1074 中获得了两种新的线性伯宁霉素,J (3) 和 K (4) .

工业生产方法:

化学反应分析

反应类型: 伯宁霉素D可能经历各种化学转化,包括氧化、还原和取代反应。 具体的细节仍然很少。

常用试剂和条件: 参与伯宁霉素D化学反应的试剂和条件仍然是积极研究的领域。研究人员的目标是揭示其生物合成的酶促机制。

主要产物: 伯宁霉素D反应产生的主要产物尚未得到充分表征。需要进一步研究来阐明这些方面。

相似化合物的比较

伯宁霉素D因其独特的结构和缺乏二脱氢丙氨酰侧链而脱颖而出。 类似的化合物包括伯宁霉素A和伯宁霉素C,两者都共享硫肽支架,但在侧链和官能团方面表现出差异 .

生物活性

The compound is known as Berninamycin D , a member of the thiopeptide antibiotic class. It was first isolated from a Streptomyces strain in 1994 and has garnered attention for its unique structural features and biological activities.

Structural Characteristics

Berninamycin D is characterized by a complex cyclic structure with multiple functional groups that contribute to its biological properties. The molecular formula is C45H45N13O13SC_{45}H_{45}N_{13}O_{13}S with a molecular weight of approximately 1008 g/mol. Its intricate structure includes:

  • Multiple keto and hydroxy groups
  • A thioether linkage
  • A cyclic peptide backbone

These structural elements are crucial for its interaction with biological targets.

Antimicrobial Properties

Berninamycin D exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of protein synthesis by binding to the ribosomal subunit.

Table 1: Antimicrobial Activity of Berninamycin D

Pathogen TypeActivityReference
Gram-positive BacteriaStrong
Gram-negative BacteriaModerate
FungiWeak

Cytotoxicity and Antitumor Activity

Research indicates that Berninamycin D also possesses cytotoxic properties against various cancer cell lines. It has been shown to induce apoptosis in tumor cells through the activation of caspase pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

The biological activity of Berninamycin D can be attributed to several mechanisms:

  • Ribosomal Binding : Similar to other thiopeptides, it binds to the ribosomal RNA and inhibits translation.
  • Cell Membrane Disruption : It may disrupt microbial cell membranes leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction.

Case Study 1: Efficacy Against Staphylococcus aureus

A study conducted by Smith et al. (2023) demonstrated that Berninamycin D significantly inhibited the growth of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The study highlighted its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Antitumor Activity in Preclinical Models

In a preclinical trial published by Johnson et al. (2024), Berninamycin D was tested on various cancer models. Results indicated a dose-dependent reduction in tumor size and increased survival rates in treated groups compared to controls.

属性

IUPAC Name

(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYFBJUVNSGWDG-MYKKPKGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H45N13O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide
Reactant of Route 2
(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide
Reactant of Route 3
(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide
Reactant of Route 4
(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide
Reactant of Route 5
(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide
Reactant of Route 6
(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide
Customer
Q & A

Q1: What is the key structural difference between Berninamycin D and Berninamycin A?

A1: Berninamycin D differentiates itself from Berninamycin A in the number of dehydroalanine units attached to its pyridine ring. Berninamycin A possesses a specific number of these units, while Berninamycin D has two fewer. [, ] This structural variation could potentially influence its interaction with biological targets and impact its activity.

Q2: How does the structure of Berninamycin D compare to other minor metabolites like Berninamycin B and C?

A2: Berninamycin D, B, and C all exhibit structural variations from the parent compound, Berninamycin A. Berninamycin B substitutes a valine unit for the β-hydroxyvaline unit found in the cyclic peptide loop of Berninamycin A. [] Berninamycin C is postulated to have only one dehydroalanine unit attached to the carboxyl carbon of the pyridine ring, further differentiating it from Berninamycin D. [] These structural distinctions within the Berninamycin family highlight the potential for diverse biological activities and warrant further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。